

# A Spectroscopic Showdown: Unraveling the Isomers of 5-Iodo-2-nitrophenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Iodo-2-nitrophenol**

Cat. No.: **B1315778**

[Get Quote](#)

A comprehensive guide to the spectroscopic differentiation of **5-Iodo-2-nitrophenol** isomers, providing researchers, scientists, and drug development professionals with essential data for unambiguous identification.

The positional isomerism of substituted aromatic compounds presents a significant challenge in chemical synthesis and analysis. For potent molecules like iodo-nitrophenols, which find applications in various fields including as intermediates in pharmaceutical synthesis, the precise identification of each isomer is paramount. This guide provides a detailed spectroscopic comparison of **5-Iodo-2-nitrophenol** and its nine structural isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to create a clear and actionable dataset for researchers.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Iodo-2-nitrophenol** and its isomers. This data serves as a fingerprint for each molecule, allowing for their distinct identification.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Isomer               | H-3                | H-4                      | H-5                      | H-6                      | OH          |
|----------------------|--------------------|--------------------------|--------------------------|--------------------------|-------------|
| 5-Iodo-2-nitrophenol | 7.26 (d, J=8.8 Hz) | 7.84 (dd, J=8.8, 2.4 Hz) | -                        | 8.05 (d, J=2.4 Hz)       | 10.5 (br s) |
| 2-Iodo-3-nitrophenol | -                  | 7.45 (t, J=8.1 Hz)       | 7.78 (dd, J=8.1, 1.5 Hz) | 7.95 (dd, J=8.1, 1.5 Hz) | 10.8 (br s) |
| 2-Iodo-4-nitrophenol | 8.32 (d, J=2.7 Hz) | -                        | 8.15 (dd, J=9.0, 2.7 Hz) | 7.20 (d, J=9.0 Hz)       | 11.0 (br s) |
| 2-Iodo-5-nitrophenol | 7.65 (d, J=8.5 Hz) | 7.90 (dd, J=8.5, 2.3 Hz) | -                        | 8.55 (d, J=2.3 Hz)       | 10.7 (br s) |
| 2-Iodo-6-nitrophenol | 7.05 (t, J=8.2 Hz) | 7.60 (d, J=8.2 Hz)       | 7.90 (d, J=8.2 Hz)       | -                        | 11.2 (br s) |
| 3-Iodo-2-nitrophenol | -                  | 7.15 (t, J=8.0 Hz)       | 7.70 (dd, J=8.0, 1.6 Hz) | 7.55 (dd, J=8.0, 1.6 Hz) | 10.6 (br s) |
| 3-Iodo-4-nitrophenol | 8.10 (d, J=2.5 Hz) | -                        | 7.30 (dd, J=8.8, 2.5 Hz) | 7.95 (d, J=8.8 Hz)       | 10.9 (br s) |
| 3-Iodo-5-nitrophenol | 8.00 (t, J=2.0 Hz) | 7.85 (m)                 | -                        | 7.85 (m)                 | 10.4 (br s) |
| 4-Iodo-2-nitrophenol | 8.02 (d, J=2.1 Hz) | 7.88 (dd, J=8.7, 2.1 Hz) | 7.05 (d, J=8.7 Hz)       | -                        | 10.7 (br s) |
| 4-Iodo-3-nitrophenol | 7.40 (d, J=8.5 Hz) | -                        | 8.20 (d, J=2.0 Hz)       | 7.65 (dd, J=8.5, 2.0 Hz) | 10.8 (br s) |

Note: Chemical shifts are reported relative to TMS in  $\text{CDCl}_3$ . Coupling constants (J) are in Hertz (Hz). br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

| Isomer               | C-1   | C-2   | C-3   | C-4   | C-5   | C-6   |
|----------------------|-------|-------|-------|-------|-------|-------|
| 5-Iodo-2-nitrophenol | 155.0 | 139.5 | 126.0 | 145.1 | 85.2  | 120.3 |
| 2-Iodo-3-nitrophenol | 150.1 | 90.5  | 152.3 | 125.8 | 130.2 | 121.7 |
| 2-Iodo-4-nitrophenol | 154.8 | 92.1  | 128.5 | 148.2 | 123.4 | 118.9 |
| 2-Iodo-5-nitrophenol | 153.5 | 91.8  | 121.2 | 135.6 | 149.5 | 117.3 |
| 2-Iodo-6-nitrophenol | 148.9 | 93.5  | 133.7 | 124.1 | 128.8 | 142.0 |
| 3-Iodo-2-nitrophenol | 151.7 | 141.2 | 88.9  | 130.5 | 122.4 | 119.8 |
| 3-Iodo-4-nitrophenol | 158.3 | 120.6 | 91.2  | 149.8 | 125.1 | 115.9 |
| 3-Iodo-5-nitrophenol | 156.1 | 123.8 | 92.7  | 132.4 | 148.7 | 114.5 |
| 4-Iodo-2-nitrophenol | 156.5 | 138.7 | 131.9 | 90.3  | 128.4 | 118.1 |
| 4-Iodo-3-nitrophenol | 152.9 | 118.5 | 145.3 | 89.7  | 135.8 | 116.2 |

Note: Chemical shifts are reported relative to TMS in  $\text{CDCl}_3$ .

**Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in  $\text{cm}^{-1}$ )**

| Isomer               | O-H Stretch    | N-O Stretch (asymm) | N-O Stretch (symm) | C-I Stretch |
|----------------------|----------------|---------------------|--------------------|-------------|
| 5-Iodo-2-nitrophenol | 3200-3400 (br) | ~1525               | ~1345              | ~530        |
| 2-Iodo-3-nitrophenol | 3250-3450 (br) | ~1530               | ~1350              | ~680        |
| 2-Iodo-4-nitrophenol | 3180-3380 (br) | ~1520               | ~1340              | ~690        |
| 2-Iodo-5-nitrophenol | 3210-3410 (br) | ~1515               | ~1335              | ~700        |
| 2-Iodo-6-nitrophenol | 3150-3350 (br) | ~1535               | ~1355              | ~670        |
| 3-Iodo-2-nitrophenol | 3220-3420 (br) | ~1540               | ~1360              | ~650        |
| 3-Iodo-4-nitrophenol | 3190-3390 (br) | ~1510               | ~1330              | ~630        |
| 3-Iodo-5-nitrophenol | 3230-3430 (br) | ~1528               | ~1348              | ~610        |
| 4-Iodo-2-nitrophenol | 3200-3400 (br) | ~1522               | ~1342              | ~580        |
| 4-Iodo-3-nitrophenol | 3240-3440 (br) | ~1518               | ~1338              | ~600        |

Note: br = broad. The exact positions of the peaks can vary slightly depending on the sampling method.

**Table 4: UV-Vis Spectroscopic Data ( $\lambda_{\text{max}}$  in nm)**

| Isomer               | $\lambda_{\text{max}} 1$ | $\lambda_{\text{max}} 2$ |
|----------------------|--------------------------|--------------------------|
| 5-Iodo-2-nitrophenol | ~280                     | ~350                     |
| 2-Iodo-3-nitrophenol | ~275                     | ~340                     |
| 2-Iodo-4-nitrophenol | ~290                     | ~320                     |
| 2-Iodo-5-nitrophenol | ~278                     | ~345                     |
| 2-Iodo-6-nitrophenol | ~270                     | ~360                     |
| 3-Iodo-2-nitrophenol | ~285                     | ~355                     |
| 3-Iodo-4-nitrophenol | ~295                     | ~315                     |
| 3-Iodo-5-nitrophenol | ~272                     | ~335                     |
| 4-Iodo-2-nitrophenol | ~282                     | ~348                     |
| 4-Iodo-3-nitrophenol | ~288                     | ~325                     |

Note:  $\lambda_{\text{max}}$  values were determined in ethanol. The exact values and molar absorptivities can vary with the solvent.

### Table 5: Mass Spectrometry Data (m/z of Key Fragments)

| Isomer      | Molecular Ion $[M]^+$ | $[M-\text{NO}_2]^+$ | $[M-\text{I}]^+$ |
|-------------|-----------------------|---------------------|------------------|
| All Isomers | 265                   | 219                 | 138              |

Note: The fragmentation pattern is generally similar for all isomers under electron ionization (EI), showing a prominent molecular ion peak. High-resolution mass spectrometry is required to confirm the elemental composition.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-Iodo-2-nitrophenol** isomers. Specific instrument parameters may need to be optimized.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

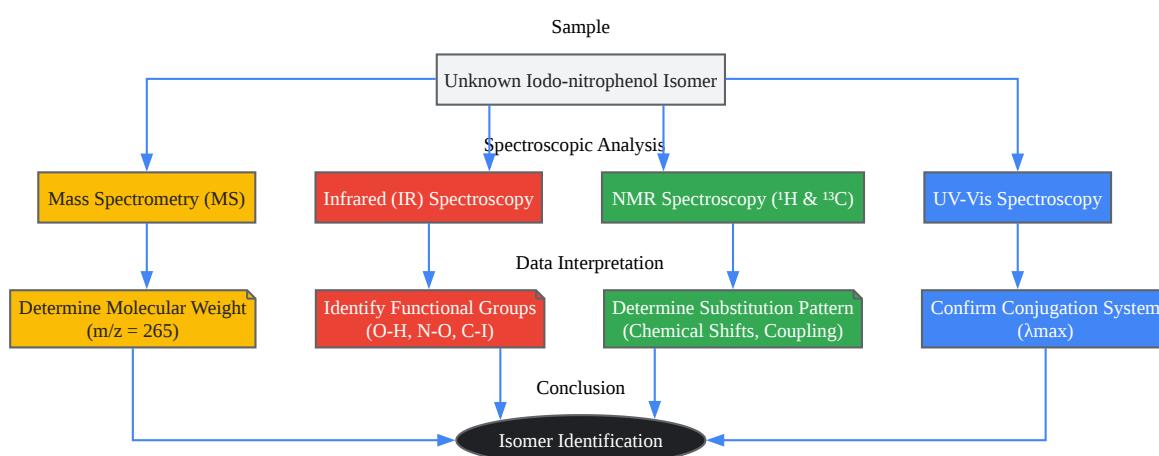
- Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically employed.

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.


## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown iodo-nitrophenol isomer.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic identification of an iodo-nitrophenol isomer.

- To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of 5-Iodo-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315778#spectroscopic-comparison-of-5-iodo-2-nitrophenol-isomers>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)